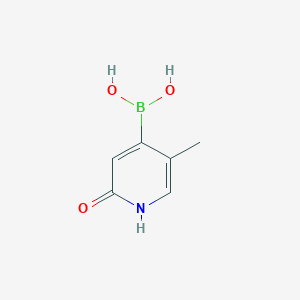
2-Hydroxy-5-methylpyridine-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-methylpyridine-4-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a hydroxyl group and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methylpyridine-4-boronic acid can be achieved through several methods. One common approach involves the metal-halogen exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates . Another method includes the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane . Additionally, iridium- or rhodium-catalyzed C-H or C-F bond activation followed by borylation has also been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of palladium-catalyzed cross-coupling reactions is particularly favored due to its efficiency and scalability .
化学反応の分析
Types of Reactions
2-Hydroxy-5-methylpyridine-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, trialkylborates, and tetraalkoxydiboron . Reaction conditions typically involve mild temperatures and the use of organic solvents such as toluene or ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce pyridine derivatives .
科学的研究の応用
2-Hydroxy-5-methylpyridine-4-boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Hydroxy-5-methylpyridine-4-boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the transfer of functional groups in chemical reactions. The boronic acid group acts as a Lewis acid, interacting with nucleophiles and electrophiles to promote reaction pathways . In biological systems, the compound can interact with enzymes and other proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
- 5-Methylpyridine-2-boronic acid
- 2-Methylpyridine-4-boronic acid pinacol ester
- 2-(Hydroxymethyl)pyridine-5-boronic acid
Uniqueness
Compared to similar compounds, 2-Hydroxy-5-methylpyridine-4-boronic acid is unique due to the presence of both a hydroxyl group and a methyl group on the pyridine ring. This unique substitution pattern enhances its reactivity and makes it a versatile reagent in various chemical transformations. Additionally, its ability to form stable complexes with metal catalysts distinguishes it from other boronic acids .
特性
分子式 |
C6H8BNO3 |
|---|---|
分子量 |
152.95 g/mol |
IUPAC名 |
(5-methyl-2-oxo-1H-pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO3/c1-4-3-8-6(9)2-5(4)7(10)11/h2-3,10-11H,1H3,(H,8,9) |
InChIキー |
XAIDLXYLCUQHSW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=O)NC=C1C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


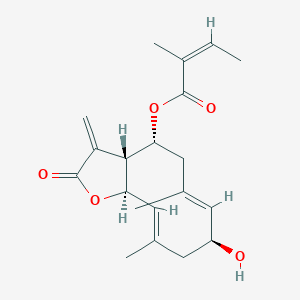
![Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)
![[(9S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409700.png)
![tert-butyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate](/img/structure/B13409702.png)
![3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13409712.png)
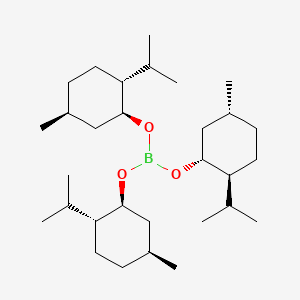
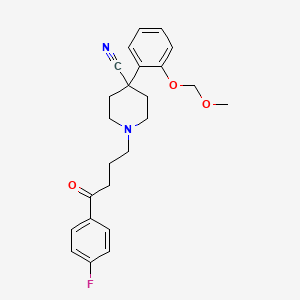
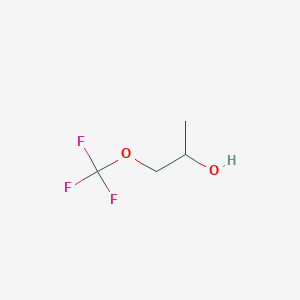

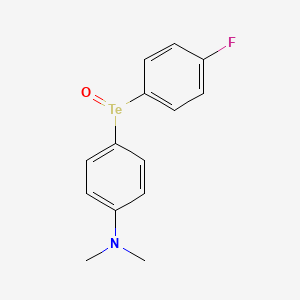
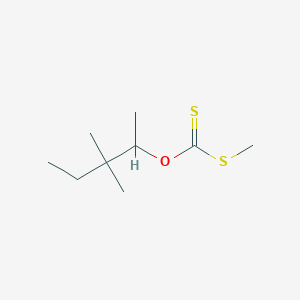
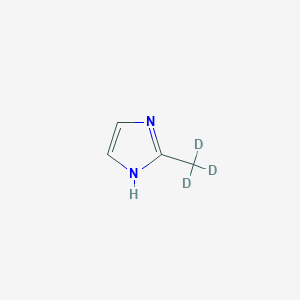
![Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409734.png)

